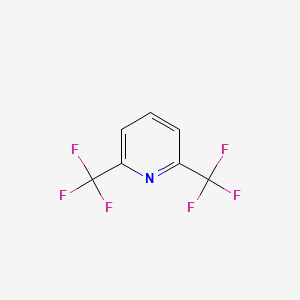

2,6-Bis(trifluoromethyl)pyridine

Beschreibung

Strategic Importance in Contemporary Chemical Science

The strategic importance of 2,6-bis(trifluoromethyl)pyridine stems from the unique physicochemical properties imparted by the trifluoromethyl groups. These groups are known to enhance metabolic stability and lipophilicity in molecules, which are critical characteristics for the development of bioactive compounds. The strong electron-withdrawing nature of the -CF₃ groups makes the pyridine (B92270) ring electron-deficient, influencing its reactivity and making it a valuable scaffold in medicinal chemistry and materials science. smolecule.com

In synthetic chemistry, the compound is a key intermediate. For instance, its derivatives, such as 4-bromo-2,6-bis(trifluoromethyl)pyridine (B185941), serve as versatile building blocks for creating more complex architectures through cross-coupling reactions. The trifluoromethyl groups can enhance the biological activity of derivatives; for example, they have been linked to the ability of some compounds to disrupt bacterial cell membranes by increasing lipophilicity and membrane penetration. This strategic positioning of two -CF₃ groups distinguishes the compound, providing unique electronic characteristics and enhanced stability that are advantageous in both synthetic and biological applications. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 455-00-5 |

| Molecular Formula | C₇H₃F₆N |

| Molecular Weight | 215.10 g/mol |

| Appearance | White crystalline powder / Solid |

| Melting Point | 55-59 °C |

| Boiling Point | 82 °C at 18 mmHg |

Data sourced from multiple references. smolecule.comsigmaaldrich.comsigmaaldrich.com

Current Research Landscape and Future Trajectories

The current research landscape for this compound is diverse, with significant efforts focused on its application in catalysis, medicinal chemistry, and materials science. Its derivatives are being actively investigated for various therapeutic applications. smolecule.com For example, research has explored their potential as anticancer agents, with studies showing inhibition of cancer cell line proliferation. They have also been evaluated for antimicrobial properties.

A significant area of current research involves the use of this compound and its derivatives in catalysis. Transition metal-catalyzed C-H functionalization has become a powerful strategy for synthesizing its derivatives, offering advantages in atom economy and functional group tolerance. smolecule.com Specifically, iridium-catalyzed C-H borylation is a successful method for functionalizing trifluoromethyl-substituted pyridines. smolecule.com Furthermore, phosphane derivatives of the compound have been synthesized and studied as some of the most electron-poor aryl phosphanes, which have applications in catalysis. nih.gov

Future research is expected to continue exploring these avenues, with a focus on designing novel bioactive molecules and advanced materials. nih.gov The development of new catalysts for organic transformations, such as cross-coupling and C-H activation, remains a promising trajectory. smolecule.com In materials science, there is ongoing research into its potential for creating organic electronics like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). smolecule.com Its incorporation into metal-organic frameworks (MOFs) is another area of interest, with the potential to create porous materials for applications in gas storage, separation, and catalysis. smolecule.com The continued exploration of its unique electronic and steric properties will likely lead to the discovery of many new applications. nih.gov

Table 2: Summary of Research Applications for this compound Derivatives

| Field | Application Area | Research Focus |

| Medicinal Chemistry | Anticancer Agents | Inhibition of proliferation in various cancer cell lines. |

| Antimicrobial Agents | Disruption of bacterial cell membranes. | |

| Antimalarial Agents | Development of enantiopure substituted pyridines as drug candidates. acs.org | |

| Catalysis | Ligand Development | Design of electron-poor phosphane ligands for catalysis. nih.gov |

| C-H Functionalization | Use in transition metal-catalyzed reactions for creating functionalized derivatives. smolecule.com | |

| Materials Science | Organic Electronics | Potential use in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). smolecule.com |

| Metal-Organic Frameworks (MOFs) | Incorporation as a building block to create porous materials for gas storage and catalysis. smolecule.com | |

| Agrochemicals | Herbicides, Insecticides | Serves as a key structural motif in active ingredients. nih.govjst.go.jp |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F6N/c8-6(9,10)4-2-1-3-5(14-4)7(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDVFTXBESQIPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343470 | |

| Record name | 2,6-Bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-00-5 | |

| Record name | 2,6-Bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Bis(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to 2,6-Bis(trifluoromethyl)pyridine

Direct Fluorination Protocols

Direct fluorination methods involve the introduction of fluorine atoms directly onto a pre-existing pyridine (B92270) ring. While conceptually straightforward, these reactions often require specialized and highly reactive fluorinating agents and careful control of reaction conditions to achieve the desired regioselectivity and avoid over-fluorination.

One approach involves the vapor-phase fluorination of 2,6-lutidine (2,6-dimethylpyridine) at high temperatures in the presence of a suitable catalyst. This process, however, can lead to a mixture of products and requires specialized equipment to handle the corrosive and toxic reagents involved.

A more recent and regioselective method for the direct C-H trifluoromethylation of pyridine utilizes an N-methylpyridine quaternary ammonium (B1175870) activation strategy. acs.org In this protocol, the pyridinium (B92312) iodide salt is treated with trifluoroacetic acid in the presence of silver carbonate in N,N-dimethylformamide, leading to the formation of trifluoromethylpyridines with good yields and excellent regioselectivity. acs.org The reaction is believed to proceed through a nucleophilic trifluoromethylation mechanism and demonstrates good functional group compatibility. acs.org

Electrophilic fluorination using reagents like Selectfluor® has also been explored for the synthesis of fluorinated pyridines. nih.govmdpi.com While this method is effective for introducing fluorine, achieving the specific 2,6-bis(trifluoromethyl) substitution pattern can be challenging and may require multiple steps or specific precursors. nih.govmdpi.com

Cyclization Reactions Employing Trifluoromethylated Building Blocks

An alternative and often more controlled approach to constructing the this compound core involves the cyclization of acyclic precursors already containing the trifluoromethyl groups. This strategy allows for greater control over the final substitution pattern.

This methodology has not been explicitly detailed in the provided search results for the synthesis of this compound. However, related reductive cyclization strategies are known for the synthesis of other heterocyclic compounds. For instance, the indirect electrochemical reductive cyclization of o-halophenylacrylamides mediated by phenanthrene (B1679779) is used to produce 3,4-dihydroquinolinones. rsc.org While not a direct example, it highlights the potential of reductive cyclization in forming nitrogen-containing rings.

Annulation, or ring-forming, reactions provide a powerful tool for constructing complex heterocyclic systems. mit.edursc.org These strategies often involve the reaction of two or more components that come together to form the desired ring structure.

One notable example is the NH4I/Na2S2O4-mediated cyclization of ketoxime acetates with hexafluoroacetylacetone (B74370) to synthesize 2-phenyl-4,6-bis(trifluoromethyl)pyridine. orgsyn.org This method demonstrates the use of readily available starting materials to construct the highly functionalized pyridine ring in a single step. orgsyn.org

Another powerful technique is the Pd-catalyzed [4+2] annulation, which offers a modular route to fluorinated N-heterocycles. nih.gov This strategy allows for the rapid construction of the piperidine (B6355638) core, which can be a precursor to pyridine systems through subsequent oxidation. nih.gov The use of trifluoromethylated building blocks in such annulation reactions is a key strategy for introducing these groups into the final heterocyclic product. nih.govresearchgate.net

Stepwise Chlorination-Fluorination Approaches

A historically significant and industrially relevant method for synthesizing trifluoromethylpyridines involves a stepwise process of chlorination followed by fluorination. nih.govjst.go.jp This approach typically starts with a methyl-substituted pyridine, such as picoline or lutidine.

The process begins with the exhaustive chlorination of the methyl groups to form trichloromethyl groups. This is often followed by chlorination of the pyridine ring itself. The resulting polychlorinated intermediate is then subjected to a halogen exchange (halex) reaction, where the chlorine atoms of the trichloromethyl groups are replaced with fluorine atoms using a fluorinating agent like hydrogen fluoride (B91410) (HF) or antimony trifluoride (SbF3). jst.go.jp

For the synthesis of this compound, 2,6-lutidine would be the logical starting material. The process would involve:

Vapor-phase chlorination of 2,6-lutidine to yield 2,6-bis(trichloromethyl)pyridine. epo.orgepo.org

Vapor-phase fluorination of the resulting chlorinated compound with anhydrous hydrogen fluoride at high temperatures (300-600°C) in the presence of a metal fluoride catalyst. epo.org

This method can also produce chloro-bis(trifluoromethyl)pyridines, and the degree of chlorination on the pyridine ring can be controlled by adjusting the reaction conditions. nih.govjst.go.jp

Functionalization and Derivatization Strategies of the Pyridine Core

The presence of the two strongly electron-withdrawing trifluoromethyl groups significantly influences the reactivity of the this compound core. These groups render the pyridine ring electron-deficient, making it susceptible to nucleophilic attack and influencing the regioselectivity of further functionalization.

A key strategy for the functionalization of this compound is iridium-catalyzed C-H borylation . This reaction demonstrates exceptional regioselectivity, with borylation occurring exclusively at the 4-position of the pyridine ring. The resulting this compound-4-boronic acid pinacol (B44631) ester is a versatile intermediate that can be used in subsequent cross-coupling reactions, such as the Suzuki coupling, to introduce a wide range of substituents at the 4-position.

Another important reaction is direct lithiation . The electron-withdrawing nature of the trifluoromethyl groups facilitates the deprotonation at the 4-position when treated with strong bases like alkyllithium reagents. The resulting lithiated species can then be quenched with various electrophiles to introduce new functional groups.

Furthermore, the electron-deficient nature of the this compound ring makes it a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. While the trifluoromethyl groups themselves are generally poor leaving groups, the introduction of a good leaving group, such as a halogen, at the 4-position would allow for its displacement by various nucleophiles.

The unique electronic properties of this compound also make it an interesting ligand in coordination chemistry. It can be incorporated into the design of metal-organic frameworks (MOFs) and pincer ligands, where its electronic and steric properties can influence the catalytic activity and stability of the resulting metal complexes. acs.org

Regioselective C-H Activation and Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis, offering an atom-economical alternative to traditional methods that often require pre-functionalized starting materials. For electron-deficient heterocycles like this compound, this approach presents unique challenges and opportunities.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation has emerged as a premier method for the regioselective installation of boryl groups onto aromatic and heteroaromatic scaffolds. The resulting boronic esters are highly versatile intermediates, readily participating in subsequent cross-coupling reactions.

For trifluoromethyl-substituted pyridines, this methodology provides a direct route to valuable pyridylboronic esters. kaust.edu.saresearchgate.net The reaction is typically performed using an iridium precatalyst, such as [Ir(cod)OMe]2, and a bipyridine-based ligand. A key advantage is that these reactions can often be carried out under solvent-free conditions, using the liquid borylating agent, such as pinacolborane (HBPin), and the pyridine substrate as the reaction medium. kaust.edu.saresearchgate.net

In the case of this compound, the strong electron-withdrawing nature of the two CF3 groups deactivates the entire ring, but C-H activation is still feasible. Research has shown that the borylation of this compound occurs selectively at the C-4 position (para to the nitrogen), driven by steric hindrance from the bulky CF3 groups at the C-2 and C-6 positions. This provides a quick, one-step access to this compound-4-boronic acid pinacol ester. kaust.edu.saresearchgate.netkaust.edu.sa This high regioselectivity, governed by sterics, is a common feature in the borylation of substituted pyridines. researchgate.net

The presence of electron-withdrawing groups like trifluoromethyl is crucial as it can slow the rate of protodeborylation, a common side reaction that plagues the borylation of pyridines, particularly for boronates positioned ortho to the nitrogen atom. researchgate.net The resulting trifluoromethyl-substituted pyridylboronic esters are valuable building blocks for introducing the highly electron-deficient 2,6-bis(trifluoromethyl)pyridinyl moiety into more complex molecules. kaust.edu.sa

| Substrate | Position of Borylation | Yield (%) | Conditions |

|---|---|---|---|

| 2,3-Bis(trifluoromethyl)pyridine | 5 | 82 | [Ir(cod)OMe]2, dtbpy, HBPin, 80 °C |

| 2,4-Bis(trifluoromethyl)pyridine | 6 | 88 | |

| This compound | 4 | N/A |

Electrophilic and Nucleophilic Substitution Reactions

The electronic properties of this compound, dominated by the inductive effect of the CF3 groups, dictate its behavior in substitution reactions. The ring is highly electron-deficient, making it susceptible to nucleophilic attack while being deactivated towards electrophilic substitution.

Lithiation and Subsequent Reactions

Direct deprotonation (lithiation) of pyridine rings is a common strategy for functionalization, but it can be complicated by the competitive nucleophilic addition of the organolithium reagent to the C=N bond. clockss.orgharvard.edu For π-deficient heterocycles like pyridine, a directing metalating group is often required to achieve efficient and regioselective lithiation. uwindsor.caresearchgate.net Hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are frequently used to minimize nucleophilic addition. clockss.org

Direct lithiation of the parent this compound ring is challenging due to the extreme deactivation of the ring protons. Information in the literature on the direct deprotonation of this specific compound is scarce. Synthetic strategies often rely on alternative methods like halogen-metal exchange on a pre-halogenated version of the molecule.

However, lithiation has been successfully applied to related structures. For instance, the DTBB-catalyzed lithiation of 2,6-bis(chloromethyl)pyridine (B1207206) generates a dilithiated intermediate, which can then react with various electrophiles like carbonyl compounds to form diols. rsc.org While this involves the side chains rather than the pyridine ring itself, it demonstrates the utility of lithiation chemistry in modifying molecules containing the 2,6-disubstituted pyridine core.

Reactions with Nucleophiles and Displacement of Halogen Atoms

The electron-deficient nature of the pyridine ring in this compound, significantly enhanced by the two CF3 groups, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). wikipedia.org In this mechanism, a nucleophile attacks the aromatic ring, forming a stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group, typically a halide. wikipedia.orgnih.gov

For SNAr to occur, a good leaving group must be present on the ring. The reaction is particularly favored when the leaving group is at the C-2 or C-4 positions, as the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom through resonance, thus stabilizing it. youtube.comstackexchange.com The presence of strong electron-withdrawing groups, such as the two CF3 groups in this compound, further stabilizes this intermediate, making the ring highly activated for SNAr.

Commercially available 4-chloro-2,6-bis(trifluoromethyl)pyridine (B3024727) is a prime example of a substrate for these reactions. manchesterorganics.comuni.lu The chlorine atom at the C-4 position is readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the 4-position, providing a powerful tool for the synthesis of complex molecules containing the this compound scaffold. This reactivity has been exploited in the synthesis of various derivatives for applications in medicinal chemistry and materials science.

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction, which pairs an organoboron compound with an organic halide or triflate, is one of the most widely used methods for constructing biaryl and heteroaryl-aryl structures. beilstein-journals.orgacs.org

Derivatives of this compound are excellent substrates for this reaction. The two primary strategies involve using either a halogenated or a borylated version of the molecule.

Using Halogenated Derivatives: A halogenated substrate like 4-chloro- or 4-bromo-2,6-bis(trifluoromethyl)pyridine (B185941) can act as the electrophilic partner in a Suzuki coupling. It can be coupled with a wide range of aryl or heteroaryl boronic acids or esters to generate 4-aryl-2,6-bis(trifluoromethyl)pyridines.

Using Boronic Ester Derivatives: As discussed in section 2.2.1.1, this compound-4-boronic acid pinacol ester is readily synthesized via iridium-catalyzed C-H borylation. kaust.edu.saresearchgate.net This boronic ester serves as the nucleophilic partner in Suzuki couplings. It has been successfully coupled with various aryl and heteroaryl bromides to produce the corresponding 4-substituted products in good to excellent yields (46–95%). kaust.edu.sakaust.edu.sa This approach is particularly powerful as it allows for the installation of the strongly electron-withdrawing 2,6-bis(trifluoromethyl)pyridinyl group. The methodology has been shown to be robust, enabling even double and triple Suzuki couplings with di- and tri-bromoarenes. kaust.edu.sa

The versatility of the Suzuki-Miyaura reaction makes it a cornerstone for modifying the this compound core, enabling the synthesis of a vast array of complex structures. acs.org

| Aryl Bromide Partner | Product | Yield (%) | Conditions |

|---|---|---|---|

| Bromobenzene | 4-Phenyl-2,6-bis(trifluoromethyl)pyridine | 85 | Pd(dppf)Cl2, K3PO4, Dioxane/H2O, 80 °C |

| 1-Bromo-4-methoxybenzene | 4-(4-Methoxyphenyl)-2,6-bis(trifluoromethyl)pyridine | 95 | |

| 1-Bromo-3-nitrobenzene | 4-(3-Nitrophenyl)-2,6-bis(trifluoromethyl)pyridine | 79 | |

| 2-Bromothiophene | 4-(Thiophen-2-yl)-2,6-bis(trifluoromethyl)pyridine | 65 | Pd(dppf)Cl2, K3PO4, Dioxane/H2O, 80 °C |

Sonogashira Cross-Coupling

The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has been successfully applied to derivatives of this compound to synthesize alkynyl-substituted pyridines. wikipedia.orgrsc.org

The general scheme for a Sonogashira coupling reaction is as follows:

Detailed Research Findings:

Research has demonstrated the chemoselective synthesis of various alkynylpyridines starting from halogenated precursors. For instance, the reaction of 3,5-dibromo-2,6-dichloropyridine (B8238365) under optimized Sonogashira conditions allows for the stepwise and selective introduction of alkyne moieties. rsc.org The reactivity of the halogen substituents is crucial, with iodine being more reactive than bromine, which is in turn more reactive than chlorine. This differential reactivity enables controlled synthesis of mono-, di-, tri-, and even tetra-alkynylated pyridines. rsc.orglibretexts.org

Key components and conditions for a successful Sonogashira coupling involving pyridine derivatives include:

Catalyst System: A combination of a palladium(0) catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) salt, typically copper(I) iodide, is commonly employed.

Base: An amine base, such as triethylamine, is used to neutralize the hydrogen halide formed during the reaction.

Solvent: Anhydrous solvents like tetrahydrofuran (B95107) are typically used.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| Iodobenzene | Ethynylbenzene | PdCl₂(PPh₃)₂ / CuI | Triethylamine | Tetrahydrofuran | Diphenylacetylene | 97% |

N-Oxidation Chemistry

The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide. This transformation is significant as it can modulate the electronic properties of the pyridine ring and provide a handle for further functionalization. The resulting this compound N-oxide derivatives are valuable intermediates in organic synthesis.

Detailed Research Findings:

The N-oxidation of pyridines is often achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA). nih.gov In the context of this compound derivatives, the N-oxidation has been successfully performed on precursor molecules to synthesize trifunctional ligands. nih.gov For example, 2,6-bis(chloromethyl)pyridine can be converted to intermediate 2,6-bis(phosphinoyl)methylpyridine compounds, which are then oxidized with mCPBA to yield the desired N-oxide ligands. nih.gov These N-oxide ligands have been shown to coordinate with lanthanide ions. nih.gov

Furthermore, pyridine N-oxides, in combination with trifluoroacetic anhydride, can act as effective reagents for the trifluoromethylation of (hetero)arenes under photochemical conditions. nih.gov This highlights the utility of N-oxidation in activating pyridine derivatives for subsequent radical reactions. The electronic properties of the N-oxide can be tuned by introducing different functional groups on the pyridine ring, which in turn influences the reactivity of the system. nih.gov

| Starting Material | Oxidizing Agent | Product | Application of Product |

|---|---|---|---|

| 2,6-bis[bis(2-trifluoromethylphenyl)phosphinoylmethyl]pyridine | mCPBA | 2,6-bis[bis(2-trifluoromethylphenyl)phosphinoylmethyl]pyridine 1-oxide | Ligand for lanthanide ion coordination |

| 4-Phenylpyridine | - | 4-Phenylpyridine N-oxide | Reagent for photochemical trifluoromethylation |

Synthesis of N-Arylpyridinium Compounds

The formation of N-arylpyridinium salts from this compound represents another important chemical transformation. These pyridinium compounds are versatile intermediates in organic synthesis.

Detailed Research Findings:

A metal-free oxidative C-H amination of arenes using hypervalent iodine(III) reagents provides a novel route to N-arylpyridinium salts. researchgate.net In this methodology, N-heterocycles, including pyridine derivatives, serve as oxidatively masked amine nucleophiles. The reaction proceeds under mild conditions and is believed to involve an arene radical cation intermediate. researchgate.net The resulting N-arylpyridinium salts are stable and can be further derivatized.

The synthesis of these hypervalent iodine(III) reagents, termed N-HVIs, involves the reaction of diacetoxyiodobenzene (B1259982) with a silyl (B83357) triflate, followed by the addition of the desired pyridine heterocycle. nsf.gov For electron-deficient pyridines like 4-(trifluoromethyl)pyridine, the procedure is slightly modified to ensure efficient precipitation of the N-HVI product. nsf.gov This method provides access to a range of N-arylpyridinium compounds with diverse substitution patterns.

| Pyridine Derivative | Iodine(III) Reagent Precursor | Activating Agent | Product Class |

|---|---|---|---|

| Pyridine | Diacetoxyiodobenzene | Trimethylsilyl (B98337) trifluoromethanesulfonate | N-Arylpyridinium salt |

| 4-(Trifluoromethyl)pyridine | Diacetoxyiodobenzene | Trimethylsilyl trifluoromethanesulfonate | N-(4-(Trifluoromethyl)phenyl)pyridinium salt |

Formation of Bis(trifluoromethyl)iodine(III) Compounds

The reaction of this compound with certain iodine compounds can lead to the formation of bis(trifluoromethyl)iodine(III) species. These compounds are of interest in the field of organoiodine chemistry.

Detailed Research Findings:

Studies have shown that the reaction of CF₃ICl₂ with certain substrates in the presence of this compound can lead to the formation of iodine(III) compounds. researchgate.net While the primary focus of this research was on the formation of [I(CF₃)₂]⁺ and I(CF₃)₃, the use of this compound as an additive was noted to influence the reaction pathway. researchgate.net The pyridine derivative can be identified in the reaction mixture by its ¹⁹F NMR spectrum. researchgate.net The formation of these hypervalent iodine compounds often occurs under polar conditions and can be facilitated by the presence of a Lewis acid. researchgate.net

| Iodine Source | Trifluoromethyl Source | Additive | Observed Species |

|---|---|---|---|

| CF₃ICl₂ | - | This compound | [I(CF₃)₂]⁺, I(CF₃)₃ |

Reactivity and Mechanistic Investigations of 2,6 Bis Trifluoromethyl Pyridine Systems

Electronic Influence of Trifluoromethyl Groups on Pyridine (B92270) Ring Reactivity

The presence of two trifluoromethyl (-CF₃) groups at the 2 and 6 positions of the pyridine ring profoundly alters its electronic properties and reactivity. The -CF₃ group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. Consequently, in 2,6-bis(trifluoromethyl)pyridine, the cumulative inductive effect of two such groups significantly depletes the electron density of the aromatic ring. This electronic influence makes the pyridine ring electron-deficient, which in turn deactivates it towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution.

The strong electronegativity of the trifluoromethyl moiety can trigger intramolecular nucleophilic aromatic substitution reactions in derivatives, leading to decomposition or metabolic pathways. jst.go.jp This reduced electron density on the ring also affects the basicity of the pyridine nitrogen, making it a much weaker base compared to unsubstituted pyridine.

The electronic effects of substituents on pyridine rings are often studied using a combination of experimental and computational methods. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray diffraction analysis, cyclic voltammetry, and Density Functional Theory (DFT) are employed to probe the electron density distribution and molecular orbitals. nih.gov For instance, DFT studies and cyclic voltammetry can quantify the electron density around a metal center coordinated to a substituted pyridine ligand, showing that electron-withdrawing groups decrease the electron density. nih.gov These analytical approaches provide a detailed understanding of how the -CF₃ groups modulate the frontier molecular orbitals (HOMO-LUMO) of the pyridine system, thereby governing its reactivity in various chemical transformations.

Reaction Mechanisms in Derivatization Processes

The derivatization of systems related to this compound often proceeds through well-defined reaction mechanisms, leveraging the electronic properties conferred by the trifluoromethyl groups. The synthesis of related compounds, such as chloro-bis(trifluoromethyl)pyridine, can be achieved from lutidine precursors under specific reaction conditions. jst.go.jp A common strategy for creating derivatives involves starting with a pre-functionalized pyridine, such as 2,6-bis(chloromethyl)pyridine (B1207206), which serves as a versatile building block for subsequent substitutions. nih.govresearchgate.net

One important class of derivatization is silylation, a process used to introduce a trimethylsilyl (B98337) (TMS) group onto molecules containing active hydrogen atoms (e.g., -OH, -NH). researchgate.net This is particularly relevant for the analysis of hydroxylated or aminated derivatives of the pyridine core. A widely used silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netresearchgate.net The reaction mechanism involves the nucleophilic attack of the active hydrogen-containing group (like a hydroxyl group) on the silicon atom of BSTFA. Pyridine is often used as a solvent and catalyst in these reactions. researchgate.net It functions as an acid scavenger, reacting with the acidic byproducts of the silylation to drive the reaction forward to completion. researchgate.net

The general mechanism for the silylation of an alcohol (R-OH) using a silylating agent in the presence of pyridine can be summarized as:

The alcohol's oxygen atom acts as a nucleophile, attacking the silicon atom of the silylating reagent (e.g., BSTFA).

A leaving group from the silylating agent departs.

Pyridine, acting as a base, removes the proton from the now-positively charged oxygen atom, neutralizing the intermediate and forming the final silylated product (R-O-TMS).

Another key derivatization process is N-oxidation. For instance, intermediate 2,6-bis(phosphinoyl)methylpyridine compounds can be N-oxidized using meta-chloroperoxybenzoic acid (mCPBA) to yield the corresponding pyridine N-oxide ligands. nih.gov This reaction involves the electrophilic attack of the peroxyacid's oxygen atom on the lone pair of the pyridine nitrogen.

Stereochemical and Regiochemical Control in Syntheses

Achieving stereochemical and regiochemical control is critical in the synthesis of complex substituted pyridines. The final arrangement of functional groups on the pyridine ring is dictated by the chosen synthetic route and reaction conditions. Methodologies that provide high regio- and chemo-selectivity are particularly valuable. orgsyn.org

One such method is the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone (B74370), which provides modular access to 4,6-bis(trifluoromethyl)pyridines. orgsyn.org This protocol demonstrates excellent control over the placement of the trifluoromethyl groups and another substituent on the pyridine ring. The synthesis of 2-phenyl-4,6-bis(trifluoromethyl)pyridine serves as a specific example of this regioselective process. orgsyn.org The reaction is enabled by a reductive system based on ammonium (B1175870) iodide (NH₄I) and sodium dithionite (B78146) (Na₂S₂O₄), which promotes the N-O bond cleavage of oximes to initiate the cyclization cascade. orgsyn.org The choice of the ketoxime acetate (B1210297) and the 1,3-dicarbonyl compound (hexafluoroacetylacetone) directly determines the substitution pattern of the resulting pyridine, showcasing a high degree of regiochemical control. orgsyn.org

The table below outlines the synthesis of a specific bis(trifluoromethyl)pyridine derivative, highlighting the reactants and the resulting regiochemically defined product. orgsyn.org

| Reactant 1 (Ketoxime Acetate) | Reactant 2 | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| (E)-[1-phenyl(ethylidene)]amino acetate | 1,1,1,5,5,5-Hexafluoropentane-2,4-dione | NH₄I, Na₂S₂O₄, DCE, 80 °C | 2-Phenyl-4,6-bis(trifluoromethyl)pyridine | 85% |

This type of synthetic strategy, which relies on the assembly of the pyridine ring from trifluoromethyl-containing building blocks, is a principal method for preparing trifluoromethylpyridine derivatives. researchoutreach.org It stands in contrast to methods involving direct fluorination or modification of a pre-existing pyridine ring, offering an alternative pathway to control the final molecular architecture. researchoutreach.org

Advanced Analytical and Computational Studies in Chemical Research

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in elucidating the structural and electronic properties of 2,6-Bis(trifluoromethyl)pyridine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide complementary information.

¹H NMR: In the proton NMR spectrum, the primary signals arise from the protons on the pyridine (B92270) ring. Due to the symmetrical substitution, two distinct signals are expected for the aromatic protons. The strong electron-withdrawing nature of the trifluoromethyl groups deshields the ring protons, causing them to appear at a relatively downfield chemical shift. For comparison, in the related compound 2-(trifluoromethyl)pyridine, the proton signals appear in the range of 7.5 to 8.8 ppm. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The spectrum will show signals for the carbon atoms of the pyridine ring and the trifluoromethyl groups. The carbons attached to the trifluoromethyl groups are expected to show a quartet splitting pattern due to coupling with the three fluorine atoms. The chemical shifts of the ring carbons are significantly influenced by the electron-withdrawing trifluoromethyl groups. For instance, in 2-(trifluoromethyl)pyridine, the carbon attached to the CF₃ group appears at approximately 148.2 ppm, and the CF₃ carbon itself shows a quartet centered around 121.5 ppm (J = 275.0 Hz). nih.gov

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, a single signal is expected for the six equivalent fluorine atoms of the two trifluoromethyl groups, as long as there is free rotation around the C-CF₃ bonds. The chemical shift of this signal provides information about the electronic environment of the trifluoromethyl groups. In similar structures like 2-(trifluoromethyl)pyridine, the ¹⁹F NMR signal for the CF₃ group appears around -68 ppm (relative to CFCl₃). nih.govspectrabase.com

Table 1: Representative NMR Data for Related Trifluoromethyl-Substituted Pyridines

| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| 2-(Trifluoromethyl)pyridine | ¹H | 8.75 (d), 7.89 (t), 7.70 (d), 7.54 (m) | CDCl₃ nih.gov |

| 2-(Trifluoromethyl)pyridine | ¹³C | 150.0, 148.2, 137.4, 126.4 (q), 121.5 (q), 120.4 (q) | CDCl₃ nih.gov |

| 2-(Trifluoromethyl)pyridine | ¹⁹F | -68.1 (s) | CDCl₃ nih.gov |

| 2-Fluoro-6-(trifluoromethyl)pyridine | ¹⁹F | -69.9 (d, CF₃), -70.1 (q, F) | Not specified nih.gov |

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₃F₆N), the calculated monoisotopic mass is 215.017 Da. uni.lu The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 215. The fragmentation pattern would likely involve the loss of fluorine atoms or a CF₃ group. Predicted mass spectral data suggests adducts such as [M+H]⁺ at m/z 216.02425 and [M+Na]⁺ at m/z 238.00619. uni.lu

Table 2: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 216.02425 uni.lu |

| [M+Na]⁺ | 238.00619 uni.lu |

| [M-H]⁻ | 214.00969 uni.lu |

| [M]⁺ | 215.01642 uni.lu |

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. The FT-IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the C-F and C-N stretching vibrations. The C-F stretching vibrations of the trifluoromethyl groups typically appear in the region of 1100-1350 cm⁻¹. The pyridine ring vibrations, including C=C and C=N stretching, are expected in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. For the related compound 2-fluoro-6-(trifluoromethyl)pyridine, characteristic IR bands are observed, which can provide a reference for the expected vibrational modes of this compound. nih.gov

Table 3: Expected FT-IR Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch (Pyridine Ring) | 1550 - 1650 |

| C=C Stretch (Pyridine Ring) | 1400 - 1600 |

| C-F Stretch (CF₃) | 1100 - 1350 |

Computational Chemistry Methodologies

Computational chemistry provides theoretical insights that complement experimental findings, offering a deeper understanding of molecular properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and properties of molecules. For compounds like this compound, DFT calculations can predict NMR chemical shifts, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netacs.org These calculations are instrumental in interpreting experimental spectra and understanding the reactivity of the molecule. For instance, DFT has been used to study related pyridine derivatives to understand their electronic properties and reaction mechanisms. researchgate.net

DFT calculations are also employed to determine the most stable conformation of a molecule and to calculate its theoretical vibrational spectrum. For this compound, computational studies can explore the rotational barriers of the trifluoromethyl groups and their preferred orientation relative to the pyridine ring. The calculated vibrational frequencies, after appropriate scaling, can be compared with experimental FT-IR and Raman spectra to provide a detailed assignment of the observed vibrational bands. jocpr.com Studies on similar molecules, such as 2-chloro-4-(trifluoromethyl)pyridine, have demonstrated the utility of DFT methods like B3LYP with basis sets such as 6-311++G(d,p) for accurate prediction of vibrational spectra. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are computational and mathematical tools used in the chemical and biological sciences to establish a relationship between the chemical structure of a molecule and its biological activity or a specific chemical property. uni.lu The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular features. acs.org These models translate the physicochemical properties or theoretical molecular descriptors of chemicals into a mathematical equation that can predict the activity of new, untested compounds. uni.lu

The process of developing a QSAR model involves several key steps:

Data Set Selection: A collection of molecules with known activities (e.g., inhibitory concentration, toxicity) is gathered.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., electrostatic potentials, frontier orbital energies). acs.orgacs.org

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Support Vector Machines, a mathematical relationship is established between the descriptors (independent variables) and the biological activity (dependent variable). uni.lunih.gov

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. acs.org

QSAR is widely applied in drug discovery for lead optimization, in environmental science for toxicity prediction, and in regulatory decisions to reduce the need for extensive animal testing. uni.luacs.org

A review of the scientific literature indicates that while QSAR studies have been conducted on various complex pyridine derivatives, specific research focusing on developing QSAR models for this compound was not found. Such studies are typically performed on series of compounds with demonstrated biological activity to understand the structural requirements for that activity.

Molecular Docking Simulations

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.gov The primary goal of molecular docking is to model the interaction between a ligand and a receptor at the atomic level, allowing for the characterization of the binding mode and affinity. This is crucial in structure-based drug design, where it is used to screen virtual libraries of small molecules to identify those that are most likely to bind to a specific therapeutic target. nih.gov

The docking process involves two main stages:

Conformational Sampling: The algorithm explores a vast space of possible conformations for both the ligand and, in some cases, the receptor's binding site to find favorable binding geometries.

Scoring: A "scoring function" is used to estimate the binding affinity or energy for each generated pose. These scores rank the potential binding modes, with lower energy scores typically indicating a more stable interaction and higher binding affinity. nih.gov

The results of a molecular docking simulation can provide valuable insights into the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. acs.orgnih.gov

While molecular docking has been applied to numerous trifluoromethyl-containing pyridine derivatives to explore their potential as inhibitors for various biological targets like kinases or enzymes, a specific molecular docking study focused solely on the compound this compound has not been identified in the reviewed scientific literature. acs.orgnih.gov Such fundamental molecules are often used as building blocks for larger, more complex ligands that are then subjected to docking studies.

Applications in Organic Synthesis and Catalysis Research

Role as a Key Synthetic Building Block for Complex Molecules

The unique electronic characteristics of 2,6-bis(trifluoromethyl)pyridine make it an important building block for constructing more complex molecular architectures. Researchers have developed methods to functionalize this pyridine (B92270) core, allowing it to be incorporated into a wide array of larger molecules.

A notable strategy involves the iridium-catalyzed aromatic C-H borylation of this compound. This process installs a boronic acid pinacol (B44631) ester group at the 4-position of the pyridine ring, providing a reactive handle for further transformations. researchgate.netkaust.edu.sa This borylated intermediate serves as a key substrate in Suzuki cross-coupling reactions, enabling the attachment of the highly electron-deficient 2,6-bis(trifluoromethyl)pyridyl moiety to various aryl and heteroaryl systems. researchgate.net The reaction demonstrates broad applicability, with successful single, double, and even triple Suzuki couplings being achieved with bromoarenes, dibromoarenes, and tribromoarenes, respectively. researchgate.net

Another synthetic application involves its use in Sonogashira cross-coupling reactions. For instance, derivatives of 2,6-bis(2-aniloethynyl)pyridine functionalized with trifluoromethyl groups have been synthesized through a twofold Sonogashira reaction between 2,6-dibromopyridine (B144722) and the corresponding ethynylanilines. nih.gov These resulting scaffolds are explored for their potential as receptor molecules and in the development of materials with specific optoelectronic properties. nih.gov

Design and Development of Ligands for Transition Metal Catalysis

The electron-deficient nature and rigid structure of the this compound core make it an attractive scaffold for designing specialized ligands for transition metal catalysis. smolecule.com By attaching various coordinating groups to the pyridine ring, chemists can create ligands with tailored electronic and steric properties, which in turn influence the activity and selectivity of the metal catalyst.

Several types of ligands based on this framework have been developed:

Phosphinoyl-based Ligands: Trifluoromethyl-decorated versions of 2,6-bis[(diphenylphosphinoyl)methyl]pyridine N-oxide ligands have been synthesized and used to form coordination complexes with lanthanide ions like Neodymium (Nd) and Europium (Eu). nih.gov

Schiff Base Ligands: Schiff bases derived from 2,6-bis(phenyliminomethyl)pyridine and its analogs form stable bidentate chelate complexes with transition metals such as Rhenium(I), Platinum(IV), and Palladium(II). researchgate.netsoton.ac.uk

NNN Pincer Ligands: A tridentate NNN ligand incorporating a 2,6-bis(trifluoromethyl)pyrazolyl moiety attached to a pyridine core has been used to synthesize Ruthenium(III) and Ru(II) complexes. researchgate.net These complexes have shown high efficiency as catalysts in the transfer hydrogenation of ketones. researchgate.net

Benzotellurazole-based Ligands: Ligands such as 2,6-bis(benzotellurazole)pyridines featuring trifluoromethyl substituents have been synthesized to explore the effects of electron-withdrawing groups on the coordination behavior and redox properties of metal complexes. acs.org

Ligands derived from this compound play a role in facilitating various cross-coupling reactions, which are fundamental processes for forming carbon-carbon and carbon-heteroatom bonds. smolecule.com The borylated derivative, this compound-4-boronic acid pinacol ester, is a prime example of this compound's utility as a coupling partner. researchgate.net It has been successfully employed in Suzuki couplings with a range of (hetero)aryl bromides, producing the coupled products in moderate to excellent yields (46–95%). researchgate.net

Table 1: Suzuki Cross-Coupling Reactions using this compound-4-boronic Acid Pinacol Ester

| (Hetero)aryl Bromide Partner | Coupled Product Yield (%) |

| Bromobenzene | 85 |

| 4-Bromoanisole | 88 |

| 4-Bromobenzonitrile | 95 |

| 1-Bromo-4-(trifluoromethyl)benzene | 82 |

| 2-Bromopyridine | 46 |

| 3-Bromopyridine | 72 |

| 1,4-Dibromobenzene | 86 (double coupling) |

| 1,3,5-Tribromobenzene | 75 (triple coupling) |

| Data sourced from ResearchGate publication. researchgate.net |

The development of catalysts for C-H activation, a process that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds, is a significant area of modern chemistry. nih.govbeilstein-journals.org The unique electronic properties of ligands containing the this compound unit make them suitable candidates for developing new catalysts for such transformations. smolecule.com While specific examples are emerging, the general strategy often involves using a directing group, such as a pyridine ring, to guide a metal catalyst to a specific C-H bond for activation and subsequent functionalization. nih.govbeilstein-journals.org The iridium-catalyzed C-H borylation of this compound itself is a direct example of a C-H functionalization process that prepares this key building block. researchgate.net

Precursors in Fluorinated Drug Candidate Synthesis

Fluorinated compounds, particularly those containing trifluoromethyl groups, are of immense importance in the pharmaceutical industry. jst.go.jpnih.gov The inclusion of fluorine can significantly enhance a drug's metabolic stability, membrane permeability, and binding affinity to its biological target. jst.go.jpnih.gov

Trifluoromethylpyridines, including structures related to this compound, serve as crucial precursors and key structural motifs in the synthesis of numerous approved drugs and agrochemicals. jst.go.jpnih.govmdpi.com For example, Apalutamide, a nonsteroidal androgen receptor antagonist used in cancer treatment, contains a trifluoromethyl pyridine functionality. nih.gov The synthesis of such complex molecules often relies on the availability of versatile fluorinated building blocks like substituted trifluoromethylpyridines. mdpi.com The development of synthetic methods to create and functionalize these pyridine-based precursors is therefore a critical aspect of medicinal chemistry and drug discovery. nih.govmdpi.com

Investigations in Medicinal and Bioorganic Chemistry

Scaffold Design for Novel Bioactive Molecules

The 2,6-bis(trifluoromethyl)pyridine moiety serves as a privileged scaffold in medicinal chemistry. rsc.org Its rigid structure and specific electronic profile provide a robust framework for constructing complex molecules designed to interact with biological targets. rsc.org The nitrogen atom in the pyridine (B92270) ring acts as a hydrogen bond acceptor, while the trifluoromethyl groups can enhance binding affinity and modulate the physicochemical properties of the parent molecule. nih.gov

Researchers have utilized this scaffold to create diverse molecular architectures. For instance, the 2,6-bis(arylethynyl)pyridine framework has been functionalized to develop receptors for anion sensing, demonstrating the versatility of the core structure. nih.gov In another approach, 2,6-bis(pyrazolyl)pyridines have been used to construct coordination polymers, highlighting the scaffold's utility in creating organized supramolecular structures. mdpi.com The inherent properties of the ethynylpyridine backbone, such as conjugation, specific absorption/emission spectra, and metal-binding capability, have been exploited in various chemical applications. nih.gov These examples underscore the strategic importance of the 2,6-disubstituted pyridine scaffold as a versatile building block for designing novel, functional molecules with tailored properties. nih.govmdpi.com

Exploration of Biological Activities of Derivatives

The modification of the this compound scaffold has led to the discovery of derivatives with a wide spectrum of biological activities.

Derivatives of trifluoromethyl-substituted pyridines have been shown to interact with various enzymes and receptors. Zinc complexes of trifluoromethyl-pyridine carboxylic acids, for example, have demonstrated the ability to bind to bovine serum albumin (BSA) and calf thymus DNA (CT-DNA). rsc.org These binding events, primarily driven by hydrogen bonding and van der Waals forces, occur through an intercalation mode with DNA. rsc.org

In other research, certain bis-indolyl pyridine derivatives have been identified as inhibitors of the interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.gov These compounds can block the entry of the virus into host cells, with some showing efficacy at nanomolar to low micromolar concentrations. nih.gov Furthermore, derivatives of imidazo[1,2-a]pyridine (B132010) have been discovered as potent agonists of the human constitutive androstane (B1237026) receptor (CAR), a key regulator of metabolic processes in the liver. nih.gov

The search for new antimicrobial agents has led to the investigation of various pyridine derivatives. A series of novel 1-substituted (1H-1,2,3-triazol-4-yl) methoxy (B1213986) functionalized pyridine derivatives, synthesized from a 6-(trifluoromethyl)pyridine precursor, were screened for their antimicrobial and anti-biofilm activities. researchgate.net Several of these compounds showed promising activity, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA). researchgate.net In silico docking studies suggested that these compounds may act by inhibiting the dehydrosqualene synthase enzyme, which is crucial for the biosynthesis of a key virulence factor in S. aureus. researchgate.net Additionally, pyridine-2,6-dithiocarboxylic acid, a related metal-chelating compound produced by Pseudomonas species, exhibits antimicrobial properties, suggesting that metal sequestration is a primary mechanism of its antibiotic activity. nih.gov

The this compound scaffold has been integral to the development of potent anticancer agents. A notable study detailed the synthesis of 2-arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridines, which were evaluated by the National Cancer Institute (NCI). researchgate.net Many of these derivatives exhibited excellent growth inhibition activity against a range of human cancer cell lines, with GI₅₀ values in the low micromolar to nanomolar range. researchgate.net One particularly potent derivative, 2,6-dichlorobenzaldehydehydrazone 29, inhibited the growth of all tested cancer cell lines with nanomolar potency and was selected for further in vivo testing. researchgate.net The structural backbone of these compounds highlights the importance of the trifluoromethylpyridine moiety in achieving high cytotoxic activity against tumor cells. researchgate.net

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound | Target | Activity Level | Key Findings |

|---|---|---|---|

| 2-Arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridines | Human Cancer Cell Lines | Micromolar to Nanomolar GI₅₀ | Demonstrated excellent growth inhibition activity. researchgate.net |

| 2,6-Dichlorobenzaldehydehydrazone 29 | All Tested Cancer Cell Lines | Nanomolar Potency | Selected by NCI for in vivo Hollow Fiber Assay. researchgate.net |

The broad biological activity of pyridine derivatives extends to anti-inflammatory and antimycobacterial applications. While specific studies focusing solely on this compound in these areas are emerging, the general class of pyridine scaffolds has shown promise. For instance, various pyridine-based compounds have been screened for their antitubercular activities. rsc.org The structural diversity of pyridine derivatives allows for the fine-tuning of their biological effects, making them attractive candidates for development as agents against mycobacterial infections and inflammatory conditions. rsc.orgresearchgate.net

Influence on Metabolic Stability and Pharmacokinetic Properties

The inclusion of trifluoromethyl groups in a drug candidate can significantly influence its metabolic stability and pharmacokinetic profile. nih.gov The carbon-fluorine bond is exceptionally strong and more stable than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by enzymes like cytochrome P450. nih.govufl.edu This increased stability can lead to a longer half-life and improved bioavailability. nih.gov

Compound Reference Table

Research Contributions to Agrochemical Development

Synthesis of Herbicidal Compounds

Research has identified derivatives of 2,6-bis(trifluoromethyl)pyridine as potent herbicidal agents. A key example is the development of 2,6-bis(trifluoromethyl)-4-pyridinols, which have demonstrated utility as herbicides. google.com The core structure of these compounds, featuring the disubstituted pyridine (B92270) ring, is crucial to their biological activity. While broader patents cover various 2,6-disubstituted pyridine derivatives for selective weed control, the specific inclusion of two trifluoromethyl groups is a notable strategy for creating effective herbicides. google.com

The development of these compounds underscores a targeted approach in herbicide design, where the specific arrangement of substituents on the pyridine ring is engineered to achieve desired weed control properties.

Development of Insecticidal Agents

While the broader class of trifluoromethylpyridines is prominent in commercial insecticides, specific research detailing the direct use or derivation of this compound for the development of insecticidal agents is not extensively documented in available literature. researchgate.netresearchgate.net The field of insecticide development has certainly benefited from compounds containing a single trifluoromethyl group on a pyridine ring, which are known to be effective against a range of pests. researchgate.net However, agrochemicals based on the precise this compound skeleton are less common or not as widely reported. This suggests that while the trifluoromethylpyridine structure is vital, other substitution patterns may have yielded more commercially successful insecticidal candidates to date.

Fungicidal Applications

Similar to its role in herbicides, the this compound scaffold has been utilized in the creation of fungicides. Notably, 2,6-bis(trifluoromethyl)-4-pyridinols have been found to be useful not only as herbicides but also as fungicides. google.com This dual activity highlights the versatility of this particular molecular framework in targeting different biological processes in pests and pathogens. The fungicidal properties are attributed to the unique electronic and steric characteristics imparted by the two trifluoromethyl groups on the pyridine ring.

The table below summarizes the documented applications of agrochemicals derived from the this compound core structure.

| Compound Class | Application | Reference |

| 2,6-bis(trifluoromethyl)-4-pyridinols | Herbicide, Fungicide | google.com |

Impact on Crop Protection Chemistry

The introduction of trifluoromethyl groups into agrochemical candidates is a well-established strategy to enhance molecular properties. The presence of a trifluoromethyl group can increase a molecule's metabolic stability and lipophilicity, which can lead to improved uptake and transport within the target organism. researchgate.net The presence of two such groups in this compound is expected to amplify these effects.

The synthesis of compounds like chloro-bis(trifluoromethyl)pyridine from lutidine precursors demonstrates that the chemical pathways to such doubly-fluorinated pyridines are actively being explored. jst.go.jpresearchgate.net The availability of these intermediates allows research chemists to incorporate the this compound moiety into more complex molecules, searching for new active ingredients. nih.gov The unique electronic nature of the pyridine ring, combined with the strong inductive effect of two CF3 groups, makes it a compelling scaffold for discovering novel modes of action or overcoming resistance to existing pesticides. nih.govacs.org Therefore, while the number of commercialized agrochemicals explicitly containing the this compound structure may be limited, its role as a building block and a subject of synthetic research contributes to the broader advancement of crop protection chemistry.

Explorations in Materials Science and Supramolecular Chemistry

Development of Organic Electronic Materials

The distinct electronic properties of 2,6-Bis(trifluoromethyl)pyridine make it a potential candidate for use in organic electronic devices. smolecule.com The presence of two trifluoromethyl (-CF₃) groups makes the pyridine (B92270) ring highly electron-deficient, a feature that is often sought after for n-type (electron-transporting) materials in organic electronics.

Organic Light-Emitting Diodes (OLEDs)

In the field of Organic Light-Emitting Diodes (OLEDs), materials with high electron affinity and thermal stability are crucial for achieving efficient and long-lasting devices. The unique electronic characteristics of this compound suggest its potential as a building block for developing new materials for OLEDs. smolecule.com Research into related compounds shows that pyridine-based ligands, particularly those with fluorinated groups, are actively explored for creating emissive metal complexes used in OLEDs. nih.gov For instance, derivatives like 2,6-dipyridylpyrimidine have been incorporated into thermally activated delayed fluorescence (TADF) emitters, achieving high quantum efficiencies. rsc.org While direct integration of this compound into commercial OLEDs is not documented, its properties align with the design principles for advanced host materials or ligands for emissive dopants.

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and printed electronics, and their performance is highly dependent on the semiconductor material used. For n-channel OFETs, which transport electrons, materials with low-lying Lowest Unoccupied Molecular Orbital (LUMO) levels are required to facilitate stable electron injection and transport. The electron-deficient nature imparted by the trifluoromethyl groups in this compound makes it a theoretical candidate for designing such n-type organic semiconductors. smolecule.com Studies on other nitrogen-substituted π-conjugated systems have shown that they can be promising for OFET applications. rsc.org The development of high-performance n-type materials remains a challenge in the field, and exploring scaffolds like this compound could lead to new materials with improved performance. smolecule.comresearchgate.net

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The ability to tune the structure and function of MOFs by choosing specific ligands makes them highly versatile. This compound can be considered a candidate for incorporation into MOF designs, where its presence could influence the resulting framework's properties for applications in gas storage, separation, and catalysis. smolecule.com

MOF Design for Gas Storage and Separation

The design of MOFs for gas storage and separation often targets specific interactions between the gas molecules and the framework's internal surface. The introduction of fluorine atoms into the organic linkers of MOFs has been shown to be a viable strategy for enhancing gas uptake. google.com Fluorinated MOFs can exhibit higher volumetric gas storage capacity due to increased framework density. google.com A patent on this technology highlights that fluorinated ligands can create materials capable of reversible gas adsorption and desorption. google.com Although this patent does not use this compound itself, it demonstrates the principle that trifluoromethyl groups are valuable for this application. Therefore, incorporating this compound or its derivatives as ligands or modulators in MOF synthesis could yield frameworks with tailored pore environments for selective gas adsorption. smolecule.com

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.gov The 2,6-disubstituted pyridine motif is a well-established building block in this field because its defined geometry directs the self-assembly of complex architectures. nih.govmdpi.com

The structure of this compound is particularly suited for supramolecular chemistry. The two bulky and highly electronegative trifluoromethyl groups can influence intermolecular packing and may participate in halogen bonding or other weak interactions. Research on related, more complex ligands featuring a 2,6-bis-substituted pyridine core demonstrates their utility in forming discrete metallosupramolecular structures and coordination polymers through self-assembly with metal ions. mdpi.com For example, derivatives of 2,6-bis[(diphenylphosphinoyl)methyl]pyridine N-oxide have been used to coordinate with lanthanide ions, forming specific complex structures. nih.gov These studies underscore the value of the 2,6-disubstituted pyridine scaffold in directing molecular organization. The rigidity and distinct electronic distribution of this compound make it a valuable, albeit simpler, component for designing new self-assembling systems.

Host-Guest Interactions

The electron-deficient pyridine ring in this compound and its derivatives facilitates various noncovalent interactions, which are fundamental to host-guest chemistry. These interactions include halogen bonding and anion-π interactions.

Halogen bonding is a directional interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base. In the context of this compound derivatives, the nitrogen atom of the pyridine ring can act as a halogen-bond acceptor. oup.comnih.gov Studies on co-crystals of pyridine derivatives with diiodotetrafluorobenzenes have demonstrated the formation of robust C–I···N halogen bonds, which can direct the assembly of supramolecular structures. oup.comnih.gov The strength and directionality of these bonds make them a powerful tool in crystal engineering for constructing multicomponent assemblies with specific geometries, such as 1D infinite chains and 2D grid structures. oup.comnih.gov

Anion-π interactions are attractive forces between an anion and the electron-deficient π-system of an aromatic ring. The presence of electron-withdrawing fluorine atoms enhances the acidity of the pyridine ring, making it more susceptible to interaction with anions. researchgate.net Computational studies have shown that anions can interact favorably with the π-cloud of perfluoroaromatic compounds, with interaction energies ranging from -8 to -19 kcal/mol. researchgate.netacs.org These interactions are crucial in various chemical and biological processes, including protein folding and ion transport. rsc.orgnih.gov

Anion Sensing Applications

The ability of this compound derivatives to engage in anion-π interactions has been harnessed for the development of anion sensors. These sensors typically feature a fluorophore backbone functionalized with anion-binding motifs. nih.gov The binding of an anion to the electron-deficient pyridine ring can induce a change in the photophysical properties of the molecule, leading to a detectable colorimetric or fluorescent response. nih.gov

For instance, a series of bisphenylureas based on a 2,6-bis(2-anilinoethynyl)pyridine scaffold have been synthesized and investigated as potential anion sensors. nih.gov These molecules exhibit a distinct fluorescence response, particularly with specificity towards the chloride anion. nih.gov The introduction of trifluoromethyl groups onto the scaffold can modulate the electronic properties and, consequently, the sensing behavior. For example, a trifluoromethyl-substituted core shows a blue-shifted absorbance compared to a tert-butyl substituted core. nih.gov The design of these sensors often leverages hydrogen bonding in addition to anion-π interactions to achieve high affinity and selectivity for specific anions in polar media like acetonitrile. nih.gov

Formation of Dendritic and Polymeric Networks

The this compound moiety can serve as a rigid and functional building block in the construction of larger, complex architectures such as dendritic and polymeric networks. Dendritic polymers are highly branched, globular macromolecules with a large number of functional groups on their periphery. rsc.orgresearchgate.net The defined structure and multivalency of these architectures make them promising for a wide range of applications, including drug delivery, catalysis, and materials science. rsc.org

Derivatives of this compound, such as those incorporating the 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) motif, have been utilized in the formation of dendritic and polymeric structures. rsc.org The btp ligand, which can be synthesized via a "click" reaction, is a versatile terdentate building block for creating coordination complexes and self-assembled supramolecular structures. rsc.org These building blocks can be further elaborated into dendrimers and polymers, offering tailored functionalities for specific applications. rsc.orgrsc.org

Photophysical Properties and Applications

The photophysical properties of this compound and its derivatives are intrinsically linked to their electronic structure. The presence of the electron-withdrawing trifluoromethyl groups and the conjugated π-system gives rise to interesting absorption and emission characteristics.

Derivatives of 2,6-bis(arylethynyl)pyridine have been shown to be fluorescent. nih.gov The absorption and emission wavelengths can be tuned by altering the electronic nature of the substituents attached to the aryl rings. For example, electron-withdrawing groups like trifluoromethyl can cause a blue shift in the absorption spectrum, while electron-donating groups lead to a red shift. nih.gov This tunability is crucial for designing fluorophores for specific applications, such as in organic light-emitting diodes (OLEDs) and fluorescent sensors. nih.govnih.gov

Complexes of iridium(III) with ligands containing fluorinated bipyridine units, which share structural similarities with this compound, are being explored as blue triplet emitters in phosphorescent OLEDs (PHOLEDs). nih.gov These materials can exhibit strong blue emission with good quantum efficiency. nih.govnih.gov The photophysical properties of platinum(II) complexes containing the 2,6-bis(N-methylbenzimidazol-2-yl)pyridine (mbzimpy) ligand have also been investigated, revealing intense, vibronically-structured emission at low temperatures. rsc.org The emission characteristics of these complexes can be modulated by changing the ancillary ligands, highlighting the versatility of the substituted pyridine scaffold in developing new luminescent materials. rsc.org

Emerging Research Directions and Future Outlook

Sustainable and Green Synthetic Approaches

The growing emphasis on environmental responsibility in chemical manufacturing has spurred research into greener synthetic routes for key intermediates like 2,6-bis(trifluoromethyl)pyridine. unife.it Traditional synthesis methods often rely on harsh conditions and hazardous reagents, prompting a shift towards more sustainable alternatives. rasayanjournal.co.in

Modern green chemistry principles are being applied to the synthesis of pyridine (B92270) derivatives, focusing on methods that reduce waste, lower energy consumption, and utilize less toxic substances. rasayanjournal.co.in These approaches include:

Catalytic Processes: The use of catalysts can enable reactions to proceed under milder conditions with higher selectivity, minimizing byproduct formation. rasayanjournal.co.in

Microwave- and Ultrasound-Assisted Synthesis: These energy-input technologies can dramatically shorten reaction times and increase yields compared to conventional heating. rasayanjournal.co.in

Solventless Reactions and Benign Solvents: Eliminating volatile organic solvents or replacing them with greener alternatives like water or ionic liquids is a key goal. unife.itrasayanjournal.co.in

Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes offers a highly specific and environmentally friendly route. For instance, a one-pot biocatalytic process has been successfully demonstrated for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, showcasing a simpler and more sustainable alternative to traditional multi-step organic syntheses. rsc.org

A recent development in pyridine synthesis involves a multicomponent Kröhnke reaction, which allows for the creation of 2-trifluoromethyl pyridines from readily available starting materials, demonstrating a move towards more efficient and atom-economical processes. researchgate.net Another innovative approach is the NH4I/Na2S2O4-mediated cyclization of ketoxime acetates to produce derivatives like 2-phenyl-4,6-bis(trifluoromethyl)pyridine. orgsyn.org

Table 1: Comparison of Synthetic Approaches for Pyridine Derivatives

| Approach | Key Advantages | Relevance to this compound |

|---|---|---|

| Traditional Synthesis | Established Procedures | Often involves high temperatures and hazardous reagents. |

| Green Catalysis | Higher efficiency, lower waste, milder conditions. rasayanjournal.co.in | Development of new catalysts could enable more direct and cleaner synthetic routes. |

| Biocatalysis | High selectivity, biodegradable catalysts, mild conditions. rsc.org | Offers a potential future route for sustainable production. |

| Multicomponent Reactions | High atom economy, reduced steps, operational simplicity. rasayanjournal.co.in | Could streamline the synthesis of complex derivatives from simple precursors. researchgate.net |

| Flow Chemistry | Improved safety, scalability, and process control. | Could enable safer and more efficient large-scale production. |

Novel Derivatization Strategies for Enhanced Functionality

The functionalization of the this compound core is crucial for tuning its physicochemical properties and creating new molecular architectures for various applications. The strong electron-withdrawing nature of the two CF3 groups makes the pyridine ring electron-deficient, influencing its reactivity and directing subsequent chemical modifications.

Researchers are exploring several strategies to introduce new functional groups onto the pyridine ring:

Phosphane Synthesis: The creation of 2,6-bis(trifluoromethyl)-4-pyridyl phosphanes has yielded some of the most electron-poor aryl phosphanes known, which have significant applications in catalysis. nih.gov

Palladium-Catalyzed Amination: This method has been used to synthesize N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines from 2-bromo-5-(trifluoromethyl)pyridine. mdpi.com This reaction is a powerful tool for creating complex N-ligands, although the presence of the pyridine heterocycle can sometimes interfere with the palladium catalyst, requiring careful optimization. mdpi.com

Coordination Chemistry: Derivatives such as 2,6-bis[(diphenylphosphinoyl)methyl]pyridine N-oxide, decorated with trifluoromethyl groups, have been synthesized and their coordination properties with lanthanide ions studied. nih.gov These complexes are of interest for their potential applications in materials science.